molecular formula C18H22N4O2 B12138133 2,2'-Dimethyl-5,5'-bis(2-pyridinyl)-3,3'-biisoxazolidine

2,2'-Dimethyl-5,5'-bis(2-pyridinyl)-3,3'-biisoxazolidine

Katalognummer: B12138133
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: XMGVSBZNCGEFPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine: is a complex organic compound characterized by its unique structure, which includes two pyridine rings and two isoxazolidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine typically involves the following steps:

    Formation of Isoxazolidine Rings: The initial step involves the formation of isoxazolidine rings through a [3+2] cycloaddition reaction between nitrile oxides and alkenes.

    Introduction of Pyridine Rings: The pyridine rings are introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.

    Methylation: The final step involves the methylation of the compound to introduce the dimethyl groups at the 2,2’ positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced isoxazolidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter receptor function. This interaction is mediated by the pyridine and isoxazolidine rings, which provide multiple binding sites for coordination.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazole: Similar structure but with isoxazole rings instead of isoxazolidine rings.

    2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biimidazolidine: Contains imidazolidine rings instead of isoxazolidine rings.

    2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazoline: Features isoxazoline rings instead of isoxazolidine rings.

Uniqueness

2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine is unique due to its combination of pyridine and isoxazolidine rings, which provide distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Eigenschaften

Molekularformel

C18H22N4O2

Molekulargewicht

326.4 g/mol

IUPAC-Name

2-methyl-3-(2-methyl-5-pyridin-2-yl-1,2-oxazolidin-3-yl)-5-pyridin-2-yl-1,2-oxazolidine

InChI

InChI=1S/C18H22N4O2/c1-21-15(11-17(23-21)13-7-3-5-9-19-13)16-12-18(24-22(16)2)14-8-4-6-10-20-14/h3-10,15-18H,11-12H2,1-2H3

InChI-Schlüssel

XMGVSBZNCGEFPA-UHFFFAOYSA-N

Kanonische SMILES

CN1C(CC(O1)C2=CC=CC=N2)C3CC(ON3C)C4=CC=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.